molecular formula C18H14ClN3O3S B2624418 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 303017-42-7

1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2624418
CAS No.: 303017-42-7
M. Wt: 387.84
InChI Key: RNBOBUGTNKDLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a pyrazole derivative characterized by a 4-chlorobenzoyl group at position 1, methyl groups at positions 3 and 5, and a sulfanyl (-S-) linkage to a 2-nitrophenyl substituent at position 4. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability .

Properties

IUPAC Name

(4-chlorophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBOBUGTNKDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the nitrophenylsulfanyl group: This can be done by reacting the intermediate with 2-nitrophenylsulfanyl chloride under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group in the structure is believed to enhance this antimicrobial activity due to electron-withdrawing effects that increase the compound's reactivity with bacterial cell components .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that certain pyrazole derivatives target specific pathways involved in cancer cell proliferation and survival . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell viability in various cancer cell lines.

Anti-inflammatory Activity

Another significant application of this compound is in the realm of anti-inflammatory drugs. Pyrazole derivatives have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. A recent study highlighted the development of pyrazole-based inhibitors that showed promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

CompoundActivity (MIC µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that specific pyrazole derivatives induced apoptosis at concentrations as low as 10 µM. The compounds were shown to activate caspase pathways, leading to programmed cell death .

CompoundIC50 (µM)Mechanism
Compound C10Caspase activation
Compound D15Cell cycle arrest

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Comparison :

Property Target Compound Compound IV CAS 5791-70-8
Nitro Position 2-nitrophenyl (ortho) 2-nitrophenyl (ortho) 3-nitrophenyl (meta)
Linkage to Pyrazole Sulfanyl (-S-) Diazenyl (-N=N-) Direct C-C bond
Dihedral Angle Not reported 2.71°–45.22° Not reported
Electron Effects Strong electron withdrawal Enhanced conjugation via -N=N- Moderate electron withdrawal

Sulfur-Containing Pyrazole Derivatives

The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) functionalities in analogues:

  • N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1006342-79-5): This compound’s sulfonamide group enables stronger hydrogen bonding, a property less pronounced in sulfanyl-linked derivatives .

Impact of Sulfur Functional Groups :

  • Sulfanyl : Moderately electron-withdrawing, facilitates π-stacking but weaker hydrogen bonding .
  • Sulfonyl/Sulfonamide : Stronger hydrogen-bond acceptors, higher thermal stability .

Crystallographic and Conformational Features

The ortho-nitro group in the target compound imposes steric hindrance, likely reducing molecular planarity compared to derivatives like Compound IV (). In pyrazole derivatives, substituent position critically affects dihedral angles and crystal packing. For example, Compound IV achieves near-planarity (2.71°) with diazenyl linkages, whereas bulkier substituents (e.g., sulfanyl) may increase torsional strain .

Thermal and Fluorescent Properties

demonstrates that nitro substituents enhance thermal stability in pyrazoles by participating in hydrogen-bond networks. The target compound’s 2-nitrophenyl-sulfanyl group may similarly stabilize its structure, though its fluorescence could be quenched by the nitro group’s electron-withdrawing effects . In contrast, 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles with electron-donating substituents (e.g., -OCH₃) exhibit stronger fluorescence .

Biological Activity

1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorobenzoyl group and a 2-nitrophenyl thioether moiety. Its chemical formula is C13H12ClN3O2SC_{13}H_{12}ClN_{3}O_{2}S, and it exhibits specific physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight299.76 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Pharmacological Effects

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under consideration has shown promising results in several studies:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of pyrazole, including those similar to the target compound, exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate these inflammatory markers suggests potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Research has highlighted the effectiveness of pyrazole derivatives against various bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against E. coli and S. aureus, indicating potential application in treating bacterial infections .
  • Anticancer Activity :
    • Preliminary studies have suggested that certain pyrazole derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial growth.
  • Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • In one study, a series of pyrazole compounds were synthesized and tested for their anti-inflammatory properties. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced anti-inflammatory activity compared to standard drugs like diclofenac .
  • Another study focused on the antimicrobial efficacy of pyrazole derivatives against various pathogens. The findings revealed that specific substitutions on the pyrazole structure improved activity against resistant strains of bacteria .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.